molecular formula C21H18N2O5 B11465048 7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11465048
M. Wt: 378.4 g/mol
InChI Key: ANJQYYRYNMQRKE-UHFFFAOYSA-N
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Description

7-(3-HYDROXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes both hydroxyl and methoxy functional groups attached to phenyl rings, as well as a carboxylic acid group. The presence of these functional groups makes the compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-HYDROXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core. This can be achieved through a series of condensation and cyclization reactions.

    Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure selective reactivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-(3-HYDROXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(3-HYDROXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-HYDROXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    7-(3-HYDROXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID: shares similarities with other pyrrolopyridine derivatives, such as:

Uniqueness

The unique combination of hydroxyl, methoxy, and carboxylic acid functional groups in 7-(3-HYDROXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H18N2O5/c1-28-15-7-3-5-13(9-15)23-11-17(21(26)27)19-20(23)16(10-18(25)22-19)12-4-2-6-14(24)8-12/h2-9,11,16,24H,10H2,1H3,(H,22,25)(H,26,27)

InChI Key

ANJQYYRYNMQRKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=C2C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)O

Origin of Product

United States

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